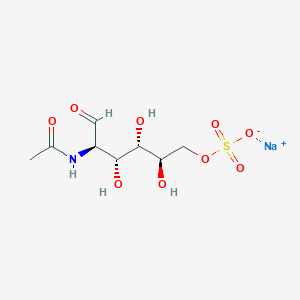
2-(Hydroxymethyl)pyrrolidine-3,4-diol
説明
2-(Hydroxymethyl)pyrrolidine-3,4-diol, also known as 2-HMP, is a naturally occurring compound found in various sources such as plants, bacteria, and mammalian tissues. It has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and food industry.
科学的研究の応用
Antioxidant Activity
- Application Summary: Pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have been found to possess antioxidant activity .
- Methods of Application: The antioxidant activity of these compounds was evaluated using various in vitro assays .
- Results: These compounds showed significant antioxidant activity, suggesting their potential use in the prevention and treatment of diseases associated with oxidative stress .
Antimicrobial Activity
- Application Summary: Some pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have shown antimicrobial activity .
- Methods of Application: The antimicrobial activity of these compounds was evaluated against various bacterial and fungal strains .
- Results: These compounds exhibited significant antimicrobial activity, indicating their potential use as antimicrobial agents .
Neurological Effects
- Application Summary: Pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have been found to have neurological effects .
- Methods of Application: The neurological effects of these compounds were evaluated using various in vitro and in vivo models .
- Results: These compounds showed significant neurological effects, suggesting their potential use in the treatment of neurological disorders .
Anti-hyperglycemic Activity
- Application Summary: Some pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have shown anti-hyperglycemic activity .
- Methods of Application: The anti-hyperglycemic activity of these compounds was evaluated in diabetic animal models .
- Results: These compounds exhibited significant anti-hyperglycemic activity, indicating their potential use in the treatment of diabetes .
特性
IUPAC Name |
2-(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBIHBLFRADNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)pyrrolidine-3,4-diol | |
CAS RN |
105990-41-8 | |
| Record name | 1,4-Dideoxy-1,4-imino-D-ribitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details


A more direct way to synthesise 3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is by reduring 2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol with Pd/C in glacial acetic acid. The formed, oily (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate is dissolved in methanol and added to a solution containing D-tartraric acid at reflux and (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is formed and can be isolated by filtration. Ion exchange chromatography is thereby avoided.


Name
2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
Citations
For This Compound
54
Citations
The title compound 6 was synthesized from 2,3,5‐tri‐O‐benzyl‐D‐arabinofuranose (7) in three steps and 48% overall yield. Moreover, it was shown, in the case of γ‐hydroxy amide 9, …
Number of citations: 51
onlinelibrary.wiley.com
N‐Substituted (3S,4S)‐ and (3R,4R)‐pyrrolidine‐3,4‐diols 9 and 10, respectively, were derived from (+)‐L‐ and (−)‐D‐tartaric acid, respectively. Compounds 9k, 9l, and 9m with the N‐…
Number of citations: 21
onlinelibrary.wiley.com
(2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol (1,4-dideoxy-1,4-imino-d-ribitol) was synthesized in five steps fromN-protected (2S)-3,4-dehydroproline methyl esters. The …
Number of citations: 21
www.sciencedirect.com
We described herein a total synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol [(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, LAB-1], a polyhydroxylated pyrrolidine, which has been …
Number of citations: 5
www.thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 7
www.thieme-connect.com
Polyadenosine diphosphoribose glycohydrolase (PARG) catalyzes the intracellular hydrolysis of adenosine diphosphoribose polymers. Because structure−activity data are lacking for …
Number of citations: 51
pubs.acs.org
A five-step, protecting group free synthesis of 2,3-cis substituted hydroxy-pyrrolidines is presented. Key steps in the synthesis are the chemoselective formation of a primary amine via a …
Number of citations: 37
www.sciencedirect.com
Adenosine diphosphate (hydroxymethyl) pyrrolidinediol (ADP-HPD), an NH analog of ADP-ribose, was chemically synthesized and shown to be a potent and specific inhibitor of poly-(…
Number of citations: 93
pubs.acs.org
A new pyrrolidine alkaloid codonopsinol C (1), and pyrrolidine alkaloidal glycoside, codonopiloside A (2), were isolated from the roots of Codonopsis pilosula, along with four known …
Number of citations: 33
www.jstage.jst.go.jp
A chemo-enzymatic strategy for the preparation of 2-aminomethyl derivatives of (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol (also called 1,4-dideoxy-1,4-imino-D-arabinitol, DAB) …
Number of citations: 29
pubs.rsc.org
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

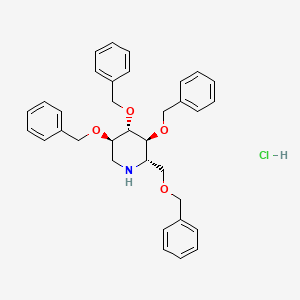
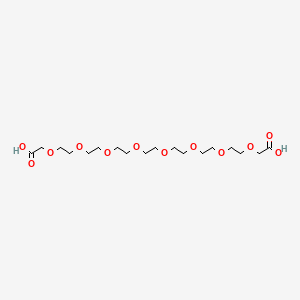
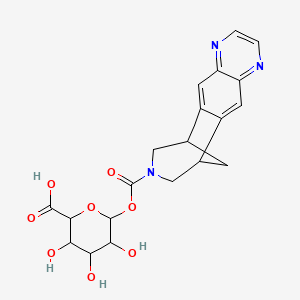
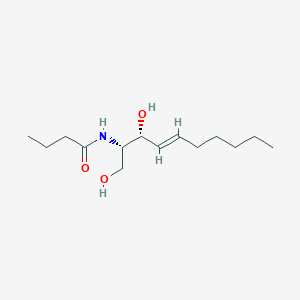

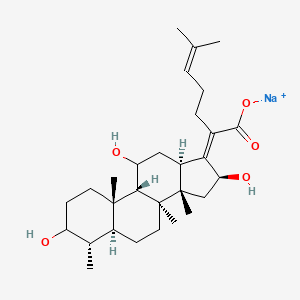
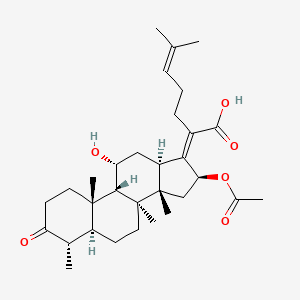


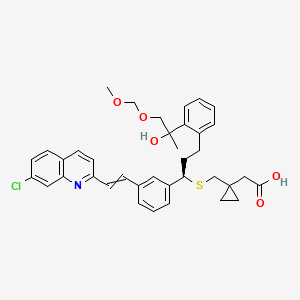
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)
